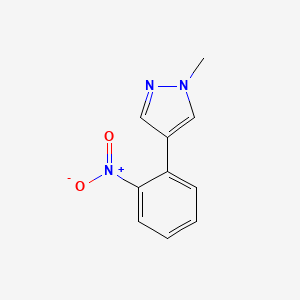
1-Methyl-4-(2-nitrophenyl)-1H-pyrazole
Cat. No. B8289701
M. Wt: 203.20 g/mol
InChI Key: UBVMFVGESTXROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04606755
Procedure details


A solution of 60 g of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein (see Example 10) and 16.1 g of methylhydrazine in 200 ml of toluene was refluxed for 10 hours, then concentrated to dryness in vacuo. The residue was recrystallized from 1-chlorobutane/hexane (about 1:1) to yield 51 g of the title compound; m.p. 41°-44° C.

Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[CH:5]=O.C[NH:18]N>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-:15])=[O:14])[CH:5]=[N:18]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C=O)C1=C(C=CC=C1)[N+](=O)[O-])C
|
|
Name
|
methylhydrazine
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from 1-chlorobutane/hexane (about 1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC(=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
